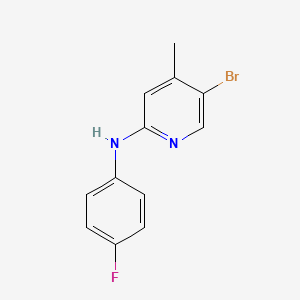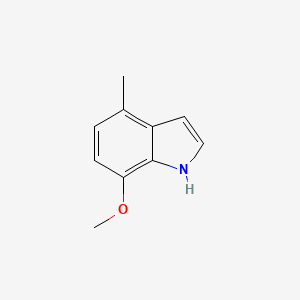
7-methoxy-4-methyl-1H-indole
Übersicht
Beschreibung
7-methoxy-4-methyl-1H-indole is a derivative of indole, which is a heterocyclic compound. Indoles are important in many synthetic drug molecules and have various biological applications . They are known to bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Wissenschaftliche Forschungsanwendungen
Scientific Field
- Evaluation of inhibitory activity against influenza A and Coxsackie B4 virus using IC50 values. Results Summary: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed significant inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a selectivity index value of 17.1 .
Cancer Research
Scientific Field
- Testing on various cancer cell lines to assess cytotoxicity. Results Summary: The application of indole derivatives has shown promise in treating cancer cells, microbes, and different types of disorders in the human body .
Antimicrobial Research
Scientific Field
- In vitro testing against a range of pathogenic bacteria and fungi. Results Summary: Indole derivatives have demonstrated a broad spectrum of antimicrobial activities, making them candidates for new antibiotic drugs .
Anti-inflammatory Research
Scientific Field
- Testing in animal models to evaluate the reduction of inflammation markers. Results Summary: Certain indole derivatives have shown effective anti-inflammatory activities in preclinical studies .
Antidiabetic Research
Scientific Field
- Testing on diabetic animal models to measure blood glucose regulation. Results Summary: Indole derivatives have been found to possess antidiabetic activities, indicating their potential use in diabetes management .
Neuropharmacology
Scientific Field
- Testing for neuroprotective or neuroregenerative effects in vitro and in vivo. Results Summary: Indole derivatives have shown potential in neuropharmacological applications, including the treatment of neurodegenerative diseases .
Cardiovascular Research
Scientific Field
- Clinical trials assessing the efficacy in lowering blood pressure and treating heart conditions. Results Summary: Alkaloids like Reserpine and Ajmalicine, which contain the indole moiety, are used for treating high blood pressure and other heart-related disorders .
Neurodegenerative Diseases
Scientific Field
- Clinical studies to observe the effects on neurodegenerative disease progression. Results Summary: Drugs like Physostigmine, which includes the indole structure, are used for Alzheimer’s disease and glaucoma treatment .
Chemotherapy
Scientific Field
- Clinical trials to determine effectiveness against cancer cells. Results Summary: Vinca alkaloids such as Vinblastine and Vincristine, containing indole units, are approved for the treatment of cancers like Hodgkin’s disease and testicular or breast cancer .
Immunomodulation
Scientific Field
- Preclinical trials to assess the impact on the immune system’s response to cancer. Results Summary: Pyridyl-ethenyl-indoles, derived from 7-methoxyindole, show promise as anticancer immunomodulators .
Antimalarial Research
Scientific Field
- In vitro and in vivo testing against Plasmodium species. Results Summary: Indole derivatives have shown efficacy in inhibiting the growth of malaria-causing parasites .
Anticholinesterase Activity
Scientific Field
- Testing for enzyme inhibition efficacy in laboratory settings. Results Summary: Certain indole derivatives have been identified as potent anticholinesterase agents, providing therapeutic options for related diseases .
Antioxidant Research
Scientific Field
- In vitro assays to measure the ability to scavenge free radicals. Results Summary: Indole compounds have demonstrated significant antioxidant activities, suggesting their use in preventing or treating diseases caused by oxidative stress .
Anti-HIV Research
Scientific Field
- Clinical trials to assess the efficacy in reducing viral load. Results Summary: Some indole derivatives have shown promising results in inhibiting HIV replication, offering new avenues for AIDS therapy .
Antitubercular Activity
Scientific Field
- Testing for bactericidal effects against M. tuberculosis strains. Results Summary: Certain indole derivatives have been effective against drug-resistant strains of tuberculosis, indicating their potential as antitubercular agents .
Plant Growth Regulation
Scientific Field
- Observation of effects on plant growth patterns and yield. Results Summary: Indole compounds have been used successfully to promote root initiation and plant growth, enhancing agricultural productivity .
Neurotransmitter Research
Scientific Field
- Behavioral studies in animal models to assess the impact on mood and cognition. Results Summary: Indole compounds have shown potential in modulating neurotransmitter systems, which may be beneficial in treating depression, anxiety, and other mood disorders .
Analgesic Development
Scientific Field
Eigenschaften
IUPAC Name |
7-methoxy-4-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-4-9(12-2)10-8(7)5-6-11-10/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAQZQQBHIQHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696678 | |
| Record name | 7-Methoxy-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-4-methyl-1H-indole | |
CAS RN |
360070-91-3 | |
| Record name | 7-Methoxy-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



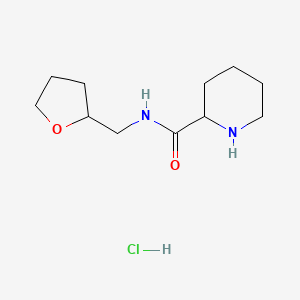
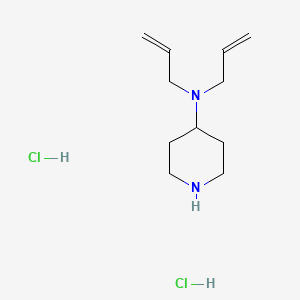
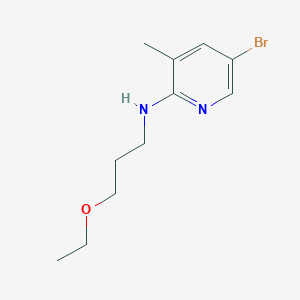

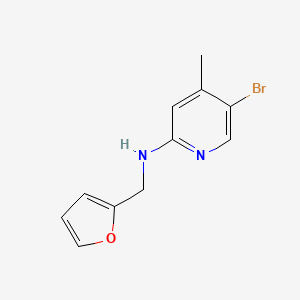
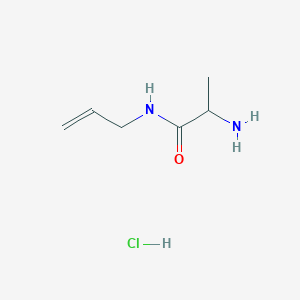
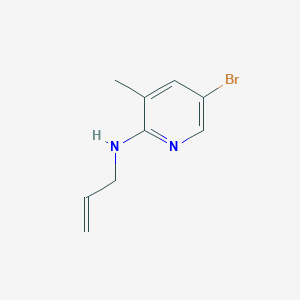
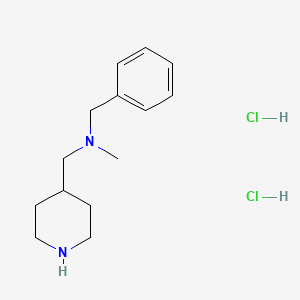
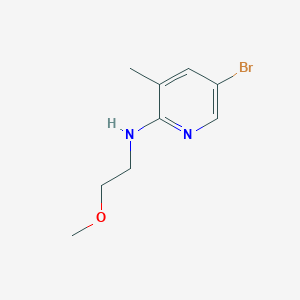
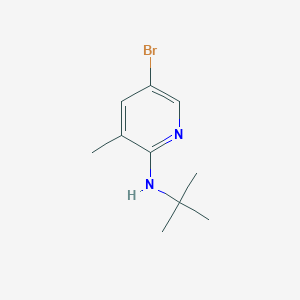
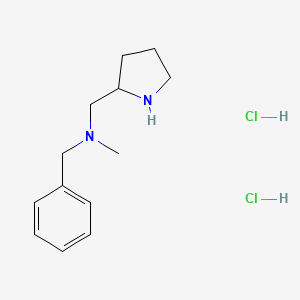
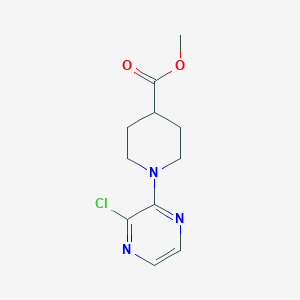
![Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1424114.png)
